N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a hydroxyethyl group substituted with a 4-(thiophen-3-yl)phenyl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-17(12(2)23-20-11)18(22)19-9-16(21)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,21H,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFTLSWIJWYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS #: 2097917-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.4 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Hydroxyethyl Intermediate : This is typically achieved by reacting 4-(thiophen-3-yl)benzaldehyde with ethylene glycol under acidic conditions.
- Amidation Reaction : The hydroxyethyl intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP.
Antimicrobial Activity
Research indicates that compounds containing the 1,3-oxazole nucleus exhibit a wide range of biological activities, including antimicrobial properties. For instance, related compounds have shown effectiveness against Enterococcus faecium biofilms, suggesting potential for further optimization in antimicrobial applications .
Anticancer Potential
The anticancer activity of oxazole derivatives has been documented through studies at the National Cancer Institute (NCI), where various synthesized compounds were screened against 60 cancer cell lines. Although specific data for this compound is limited, the structural similarities with other oxazole derivatives suggest promising anticancer properties .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular properties of the target compound and its analogs:
Key Observations:
- Hydroxy Group Impact : The hydroxyl in the target compound likely enhances aqueous solubility compared to analogs like the furan-thiophene derivative (), which lacks polar groups. This aligns with ’s emphasis on pharmacokinetic optimization for beta-3 AR agonists .
- Lipophilicity vs. Selectivity: The cyclohexene analog () exhibits high lipophilicity, favoring membrane permeability but risking non-specific interactions.
Pharmacological and Functional Insights
Beta-3 Adrenoceptor Agonist Potential
highlights challenges in developing beta-3 AR agonists due to species-specific receptor differences (human vs. rat) and low receptor density in humans. The target compound’s hydroxyethyl-thiophene-phenyl moiety may improve human beta-3 AR efficacy compared to historical candidates . In contrast, the chloro-indole analog () introduces steric bulk and electronic effects that could enhance affinity but compromise selectivity, leading to beta-1/beta-2 AR cross-reactivity.
Metabolic Stability
The tetrahydrobenzothiophene derivative () demonstrates how extended conjugation (e.g., fused rings) can improve metabolic stability. However, the target compound’s hydroxyl group may increase susceptibility to oxidation, necessitating formulation adjustments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
